molecular formula C10H11FN4 B1453905 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine CAS No. 1340207-81-9

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine

Cat. No.: B1453905
CAS No.: 1340207-81-9
M. Wt: 206.22 g/mol
InChI Key: PAJCNQGZNHYVIP-UHFFFAOYSA-N
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Description

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine is a heterocyclic compound that contains a fluorine atom, a pyrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine or nitrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the pyrazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

3-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-8(6-14-15-7)5-13-10-9(11)3-2-4-12-10/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJCNQGZNHYVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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